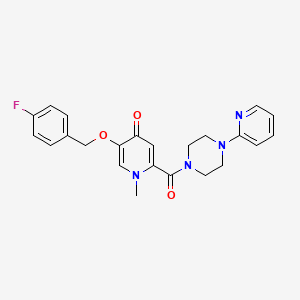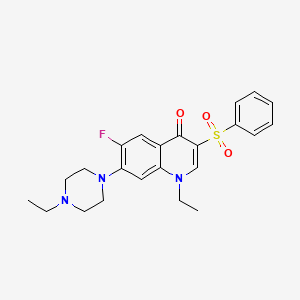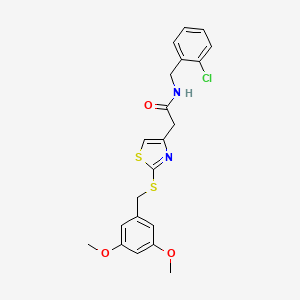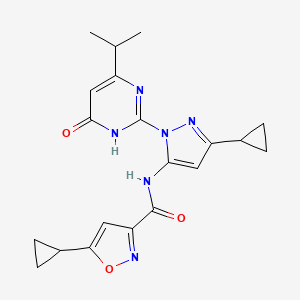![molecular formula C12H13N3O2 B2913314 1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926215-72-7](/img/structure/B2913314.png)
1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . Attached to this core is a carboxylic acid group, which is a common functional group in organic chemistry and biochemistry . The molecule also contains a cyclopropyl group, which is a three-membered carbon ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the conjugated system of double bonds in the pyrazolo[3,4-b]pyridine core . The presence of the carboxylic acid group could also allow for intermolecular hydrogen bonding, which could affect the compound’s physical properties and reactivity .Chemical Reactions Analysis
The carboxylic acid group is known to undergo a variety of reactions, including esterification with alcohols and amide formation with amines . The pyridine ring can act as a base and a nucleophile, participating in various substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the carboxylic acid group is polar and can form hydrogen bonds, which could make the compound soluble in polar solvents . The compound’s reactivity would be influenced by the presence of the pyridine and pyrazole rings, as well as the carboxylic acid group .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives have been subjects of extensive research in the field of organic chemistry, particularly in the synthesis of novel compounds. Studies have shown the utility of related pyrazole and pyridine derivatives in forming new chemical entities through various synthetic routes. For instance, research on 1H-pyrazole-3-carboxylic acid derivatives has demonstrated their formation through reactions with binucleophiles, leading to 1H-pyrazole-3-carboxamides and -3-carboxylate derivatives with high yields. Such synthetic pathways are crucial for developing new molecules with potential applications in medicinal chemistry and materials science (Yıldırım, Kandemirli, & Akçamur, 2005).
Potential Biological Activities
Derivatives similar to 1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have been explored for their biological activities. For example, certain organometallic complexes containing pyrazolo[3,4-b]pyridine ligands have been synthesized and studied for their potential anticancer properties. These compounds, known to inhibit cyclin-dependent kinases (Cdks), have shown promise in cytotoxicity and cell cycle effect studies on human cancer cells, indicating a potential pathway for cancer treatment research (Stepanenko et al., 2011).
Structural and Computational Studies
The structural aspects of pyrazolo[3,4-b]pyridine derivatives, including those similar to 1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, have been a subject of theoretical and experimental investigations. These studies often involve advanced spectroscopic methods and computational techniques to understand the molecular structure, dynamics, and potential reaction mechanisms of these compounds. Such investigations provide insights into the electronic, optical, and chemical properties of these molecules, which are essential for designing materials with specific functions and understanding their interaction with biological targets (Shen et al., 2012).
Zukünftige Richtungen
Pyridine derivatives, including those with additional functional groups like carboxylic acids, are a rich area of study in medicinal chemistry due to their diverse biological activities . Future research could explore the synthesis, characterization, and biological testing of this compound and related structures.
Eigenschaften
IUPAC Name |
1-(1-cyclopropylethyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7(8-2-3-8)15-11-9(6-14-15)4-10(5-13-11)12(16)17/h4-8H,2-3H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZIPYZDJWDKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2C3=NC=C(C=C3C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({2'-Amino-3'-cyano-6'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate](/img/structure/B2913231.png)
![4-[(4-bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone](/img/structure/B2913232.png)
![3-(4-fluorophenyl)-5-methyl-7-(3-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2913233.png)



![N-(3-fluorophenyl)-5-{4-[(4-methoxybenzyl)amino]-4-oxobutanoyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2913238.png)



![3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2913246.png)


![(3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2913254.png)